4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
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Overview
Description
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its potential biological activities, particularly as inhibitors of various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methyl-3-nitropyridine with ethyl acetoacetate followed by reduction and fluorination steps can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and receptor interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with potential therapeutic applications.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine: A fluorinated analog with distinct chemical properties.
Uniqueness
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methyl group can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationship (SAR) studies.
The compound has the following chemical characteristics:
- Molecular Formula: C8H8FN3
- Molecular Weight: 165.17 g/mol
- CAS Number: 1235865-75-4
Research indicates that this compound functions primarily as a selective inhibitor of certain kinases involved in cancer progression and inflammation. Its activity is linked to the inhibition of the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. Inhibition of CSF1R has been associated with anti-tumor effects and modulation of immune responses .
Table 1: Summary of Biological Targets and Mechanisms
Target | Mechanism | Reference |
---|---|---|
CSF1R | Inhibits macrophage differentiation | |
EGFR | Modulates signaling pathways | |
BCL-2 | Induces apoptosis in cancer cells |
Cancer Research
Studies have demonstrated that this compound exhibits potent anti-tumor activity. It has been particularly effective against chronic lymphocytic leukemia (CLL) and estrogen receptor-positive breast cancer. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by disrupting BCL-2 mediated survival pathways .
Case Studies
- Chronic Lymphocytic Leukemia (CLL): A study reported that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates in CLL cell lines.
- Breast Cancer: In estrogen receptor-positive breast cancer models, this compound demonstrated reduced tumor growth and enhanced sensitivity to conventional therapies when used in combination with other agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly affect biological activity. For instance, the introduction of fluorine at the 4-position enhances binding affinity to target receptors while maintaining selectivity over similar kinase families. This selectivity is crucial for minimizing off-target effects and improving therapeutic profiles .
Table 2: SAR Insights on Variants of Pyrrolo[2,3-b]pyridine
Variant | IC50 (nM) | Activity Description |
---|---|---|
4-Fluoro derivative | <10 | High potency against CSF1R |
Methyl-substituted | 20 | Moderate potency; less selective |
Unsubstituted variant | >100 | Low activity; poor pharmacokinetics |
Properties
CAS No. |
1036963-09-3 |
---|---|
Molecular Formula |
C8H8FN3 |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H8FN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
ZWSVZMVHPJFOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)N)F |
Origin of Product |
United States |
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